molecular formula C9H11NO3 B6153878 methyl 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylate CAS No. 2227727-27-5

methyl 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylate

Cat. No.: B6153878
CAS No.: 2227727-27-5
M. Wt: 181.19 g/mol
InChI Key: WFHRYERYXBQXEL-LURJTMIESA-N
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Description

Methyl 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylate is a compound with intriguing properties and applications As a member of the pyridine carboxylate family, it combines a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, with a carboxylate ester group and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Method 1: Methylation of 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylic acid using methyl iodide in the presence of a base such as potassium carbonate.

    • Reaction: 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylic acid + CH₃I → Methyl 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylate

    • Conditions: Room temperature, organic solvent (e.g., acetone).

  • Method 2: Esterification of 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent like sulfuric acid.

    • Reaction: 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylic acid + CH₃OH → this compound

    • Conditions: Reflux, methanol as solvent.

Industrial Production Methods:

  • Larger-scale production typically involves method 2 due to its simplicity and cost-effectiveness. Continuous flow reactors may be employed to optimize the esterification process, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Methyl 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylate can undergo oxidation to form corresponding carboxylic acids or aldehydes.

    • Reagents: KMnO₄, H₂O₂.

    • Conditions: Acidic or basic medium.

  • Reduction: Reduction reactions can target the carbonyl group in the ester.

    • Reagents: NaBH₄, LiAlH₄.

    • Conditions: Mild to moderate temperatures.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

    • Reagents: Nucleophiles like amines, alkoxides.

    • Conditions: Organic solvent, elevated temperatures.

Common Reagents and Conditions:

  • For oxidation: Potassium permanganate, hydrogen peroxide.

  • For reduction: Sodium borohydride, lithium aluminum hydride.

  • For substitution: Various nucleophiles, organic solvents (e.g., ethanol, acetone).

Major Products:

  • Oxidation can yield 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylic acid.

  • Reduction may produce the corresponding alcohol or aldehyde.

  • Substitution can introduce functional groups into the pyridine ring.

Scientific Research Applications

Chemistry:

  • Synthesis of more complex organic molecules as an intermediate.

  • Template for creating derivatives with modified functional groups.

Biology:

  • Potential use in the synthesis of biologically active molecules.

  • Studies on enzyme interactions and inhibition.

Medicine:

  • Research into potential pharmacological activities, such as anti-inflammatory or anticancer properties.

  • Drug development for targeting specific pathways in disease.

Industry:

  • Used in the synthesis of specialty chemicals.

  • Application in materials science for the development of advanced polymers and coatings.

Mechanism of Action

Methyl 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylate exerts its effects through various molecular mechanisms. The ester and pyridine groups facilitate interactions with biological targets, such as enzymes and receptors. The hydroxyethyl group enhances the compound's binding affinity and selectivity. Pathways involved include:

  • Binding to enzyme active sites, potentially inhibiting or modifying their activity.

  • Interacting with cellular receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

  • Ethyl 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylate.

  • 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylic acid.

  • Methyl 6-[(1R)-1-hydroxyethyl]pyridine-3-carboxylate.

Uniqueness:

  • The specific stereochemistry (1S) plays a crucial role in its interaction with chiral environments in biological systems, providing an edge over its racemic or different stereoisomer counterparts.

Hope this satisfies your curiosity about this fascinating compound. Dive deeper into its intricacies or let’s shift gears to another topic!

Properties

CAS No.

2227727-27-5

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6(11)8-4-3-7(5-10-8)9(12)13-2/h3-6,11H,1-2H3/t6-/m0/s1

InChI Key

WFHRYERYXBQXEL-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)C(=O)OC)O

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)OC)O

Purity

95

Origin of Product

United States

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